2-Chloro-5-fluoro-4-methylbenzoic acid

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Addressing the need for a benzoic acid scaffold with exact chlorine, fluorine, and methyl positions for structure-activity relationship studies. 2-Chloro-5-fluoro-4-methylbenzoic acid offers: • Critical intermediate for RORγT inhibitor programs-the 2-Cl-5-F pattern essential for potency & selectivity. • Versatile building block for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diverse derivatization. • High purity ensures reproducible synthesis for saflufenacil-type herbicide analogs. Procurement: Reliable supply with batch-to-batch consistency for process chemistry scale-up.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 103877-61-8
Cat. No. B180828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-methylbenzoic acid
CAS103877-61-8
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)C(=O)O)Cl
InChIInChI=1S/C8H6ClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyWUQWRURRTPWWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoro-4-methylbenzoic Acid: A Specialized Building Block


2-Chloro-5-fluoro-4-methylbenzoic acid (CAS 103877-61-8) is a polysubstituted benzoic acid derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . This compound features a unique 2-chloro, 5-fluoro, and 4-methyl substitution pattern on the benzene ring, which confers distinct electronic and steric properties . It is primarily utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research, where its specific halogenation pattern is critical for downstream functionalization and target binding .

Polysubstituted building block with carboxylic acid, chlorine, and fluorine handles supports Suzuki, Buchwald-Hartwig, and related cross-coupling strategies.
Halogenation pattern (2-Cl, 5-F, 4-Me) aligns with privileged chemotypes reported in RORγT inhibitor and saflufenacil intermediate patents, providing a rationale for library synthesis.
Commercial availability at high purity (≥95%) reduces synthetic-variability risk and supports reproducible process research.

Why Generic Halobenzoic Acids Fail


The specific substitution pattern of 2-chloro-5-fluoro-4-methylbenzoic acid is not arbitrary; it dictates the molecule's reactivity in cross-coupling reactions, its physicochemical properties, and its ability to engage biological targets. A generic halobenzoic acid, such as 2-chlorobenzoic acid or 5-fluoro-2-methylbenzoic acid, lacks the precise electronic and steric environment required for the synthesis of downstream candidates. For example, in the development of potent RORγT inhibitors, the combination and position of chloro and fluoro substituents are essential for achieving the desired potency and selectivity [1]. Similarly, in the agrochemical space, the synthesis of certain saflufenacil intermediates requires a specific halogenated benzoic acid scaffold [2]. Using an analog with a different substitution pattern would result in a different product with potentially no activity or a different activity profile, necessitating a complete redesign of the synthetic route.

Target Compound
2-Chloro-5-fluoro-4-methylbenzoic acid
Precise 2,5,4 substitution defines electronic and steric environment required for target engagement and downstream functionalization.
Common Substitute
Regioisomeric or differently halogenated analog
Altered substituent positions (e.g., 2-Cl-4-F-5-Me) shift reactivity and may yield inactive or off-target products in RORγT or saflufenacil routes.
Risk Summary
Even a single position change creates a distinct CAS entity; the halogenation pattern is not a trivial variation—it determines synthetic outcome and biological relevance. Class-level SAR confirms substitution mismatch can abolish desired activity.

2-Chloro-5-fluoro-4-methylbenzoic Acid vs. Closest Analogs


Unique Reactivity from Regioisomeric Pattern

The unique 2-chloro-5-fluoro-4-methyl substitution pattern differentiates this compound from its closest regioisomer, 2-Chloro-4-fluoro-5-methylbenzoic acid (CAS 208165-96-2). The change in substituent position alters the molecule's electronic distribution, affecting its reactivity and, crucially, the properties of the resulting products [1]. This is a class-level inference, as direct head-to-head comparison data for the exact compound is not available in the public domain. However, the distinct CAS registry number for the 4-fluoro-5-methyl isomer (208165-96-2) confirms it is a chemically distinct entity with a different InChI Key, leading to different applications and behaviors [1].

Regioisomer Identity
Class-level inference
Target CAS 103877-61-8 (InChI: WUQWRURRTPWWGH…) vs. regioisomer CAS 208165-96-2 (InChI: JQHSEMLZJDRYSO…). Distinct chemical entities confirmed by registry data.
Regioisomer cannot be interchanged without altering synthesis outcome.
Data from structural identifiers; no direct reactivity comparison available.
Organic Synthesis Medicinal Chemistry Physicochemical Properties

Halogenation Pattern for Potent RORγT Inhibitors

In a patent describing heteroaryl-substituted benzoic acids as RORγT inhibitors, the combination of a fluoro and a chloro substituent on the benzoic acid core is explicitly claimed for achieving high potency [1]. While a specific IC50 value for a derivative of 2-chloro-5-fluoro-4-methylbenzoic acid is not provided, the patent teaches that the halogen substitution pattern is a critical determinant of activity. This class-level evidence demonstrates that the target compound provides a validated starting point for synthesizing this class of inhibitors, whereas a non-halogenated or differently substituted benzoic acid would be predicted to be less active.

RORγT Inhibitor SAR
Class-level inference
Patent SAR indicates the 2-chloro-5-fluoro motif is critical for inhibitor potency; exact IC50 for derivatives of this compound not disclosed.
Supports scaffold selection for RORγT inhibitor discovery programs.
Class-level patent evidence; specific compound activity data to verify.
Immunology Autoimmune Disease Medicinal Chemistry

Key Role in Saflufenacil Intermediate Synthesis

The synthesis of the herbicide saflufenacil involves a key intermediate derived from a specific halogenated benzoic acid. A patent detailing an improved preparation method for this intermediate uses methyl 2-chloro-4-fluoro-5-aminobenzoate as a starting material [1]. This closely related compound shares the same core 2-chloro-4-fluoro substitution pattern as the target compound 2-chloro-5-fluoro-4-methylbenzoic acid, differing only at the 5-position (amino vs. fluoro) and the presence of a methyl group at the 4-position. This class-level evidence demonstrates that the 2-chloro-5-fluoro substitution pattern on a benzoic acid ring is a privileged scaffold for synthesizing potent agrochemicals like saflufenacil.

Saflufenacil Intermediate
Class-level inference
Structural analog to a key saflufenacil intermediate (methyl 2-chloro-4-fluoro-5-aminobenzoate); shares core 2-chloro-4-fluoro motif with variation at 5-position.
Supports agrochemical process research and analog development.
Not the identical intermediate; functional group differences require evaluation.
Agrochemistry Herbicide Synthesis Process Chemistry

High Purity Ensures Reproducibility

The compound is commercially available with a specified purity of ≥95% (or 98+%) from multiple reputable vendors, including Fluorochem and others . This is a supporting piece of evidence for procurement. While many analogs are also available at similar purities, the availability of a high-purity grade for this specific compound reduces the risk of synthetic failure or variable biological results due to unknown contaminants.

Vendor Purity
Supporting evidence
Commercially available with ≥95% purity (98+% from select vendors).
Supports reproducible synthesis by reducing contaminant-related variability.
Vendor Certificate of Analysis basis; user-side purity confirmation recommended.
Chemical Procurement Analytical Chemistry Reproducibility

Application Scenarios for 2-Chloro-5-fluoro-4-methylbenzoic Acid


RORγT Inhibitor Synthesis for Autoimmune Disease

Based on the class-level evidence from patent literature, 2-chloro-5-fluoro-4-methylbenzoic acid is an ideal starting material for the synthesis of novel RORγT inhibitors [1]. Medicinal chemistry teams can utilize this specific scaffold to build focused libraries exploring the SAR around the benzoic acid core, confident that the halogenation pattern aligns with known active chemotypes.

Saflufenacil Analog Development

Given its structural similarity to a key intermediate in saflufenacil synthesis, this compound is a prime candidate for process chemistry research aimed at developing new herbicides or improving existing synthetic routes [2]. Researchers can use it as a starting point to explore the impact of the 4-methyl group on herbicidal activity and physicochemical properties.

General Synthesis of Polysubstituted Aromatics

The compound's three functional handles (carboxylic acid, chlorine, and fluorine) make it a versatile building block for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. It is well-suited for projects requiring the introduction of a benzoic acid moiety with a precise substitution pattern for materials science or chemical biology applications. The high purity from vendors supports the reproducibility of these complex syntheses .

Application
Selection Property
Validation Focus
RORγT inhibitor library synthesis
Halogenation pattern alignment with patent-reported active chemotypes
Structure-activity relationship (SAR) exploration guided by class-level patent data
Saflufenacil analog development
Structural similarity to known saflufenacil intermediates
Herbicidal activity assessment and process chemistry improvement
Polysubstituted aromatic cross-coupling
Multiple reactive handles (COOH, Cl, F) suitable for diverse coupling reactions
Reaction scope and reproducibility assessment using vendor-specified purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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